molecular formula C17H14Cl4N4O4S B11701804 3-chloro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide

3-chloro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide

Cat. No.: B11701804
M. Wt: 512.2 g/mol
InChI Key: NETHZKVUMYWGTC-UHFFFAOYSA-N
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Description

3-chloro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as chloro, methoxy, nitro, and carbamothioyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide typically involves multiple steps, including the introduction of chloro, methoxy, nitro, and carbamothioyl groups. The process may involve:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Introduction of the methoxy group.

    Chlorination: Introduction of the chloro groups.

    Carbamothioylation: Introduction of the carbamothioyl group.

Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, methanol for methoxylation, chlorine gas for chlorination, and thiourea for carbamothioylation.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated control systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the methoxy group may yield a carboxylic acid, while reduction of the nitro group may yield an amine.

Scientific Research Applications

3-chloro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,2,2-trichloro-1-(3-nitroanilino)ethyl)benzamide
  • 3-chloro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)benzamide
  • 3-methoxy-N-(2,2,2-trichloro-1-(3-p-tolyl-thiourea)-ethyl)benzamide

Uniqueness

3-chloro-N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the methoxy and nitro groups, along with the carbamothioyl moiety, makes it distinct from other similar compounds and may result in unique reactivity and biological activity.

Properties

Molecular Formula

C17H14Cl4N4O4S

Molecular Weight

512.2 g/mol

IUPAC Name

3-chloro-N-[2,2,2-trichloro-1-[(4-methoxy-3-nitrophenyl)carbamothioylamino]ethyl]benzamide

InChI

InChI=1S/C17H14Cl4N4O4S/c1-29-13-6-5-11(8-12(13)25(27)28)22-16(30)24-15(17(19,20)21)23-14(26)9-3-2-4-10(18)7-9/h2-8,15H,1H3,(H,23,26)(H2,22,24,30)

InChI Key

NETHZKVUMYWGTC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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